N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide
Description
N-[3-[(Dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide is a sulfur-containing heterocyclic compound featuring a benzothiopyran core substituted with a dimethylamino-methylene group, a ketone moiety, and an acetamide side chain. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-5-13-12(6-11)14(18)10(8-19-13)7-16(2)3/h4-7H,8H2,1-3H3,(H,15,17)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPAZRYULEWRQ-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)SC/C(=C/N(C)C)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]acetamide, with the CAS number 106635-54-5, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molar Mass | 276.35 g/mol |
| Density | 1.339 g/cm³ |
| Synonyms | Acetamide derivative |
The compound exhibits several biological activities attributed to its structural features. It is believed to interact with various biological targets, influencing cellular pathways and physiological responses. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting signal transduction processes.
- Ion Channel Interaction : Preliminary studies suggest that it may affect ion channels, which are crucial for cellular excitability and signaling.
Pharmacological Effects
Research indicates that this compound possesses various pharmacological effects:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.
- Antioxidant Effects : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various experimental models.
Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
In another investigation, the compound was assessed for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, suggesting that this compound effectively mitigates inflammatory responses.
Future Directions
The diverse biological activities of this compound warrant further exploration. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular targets and pathways affected by the compound.
- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate safety profiles and therapeutic potentials.
- Structure–Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of acetamide derivatives with substituted heterocyclic frameworks. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-oxo group and sulfur atom enhance electrophilicity compared to perfluoroalkyl thioethers in 2738952-61-7, which exhibit strong lipophilicity .
- Heterocyclic Core : Benzothiopyran’s aromaticity and sulfur atom contrast with triazine’s planar, nitrogen-rich structure in , affecting binding affinity in biological systems.
- Hydrogen Bonding Capacity: The acetamide group in the target compound enables hydrogen bonding (N–H···O and C=O···H interactions), a feature less pronounced in perfluoroalkylated analogues .
Physicochemical and Pharmacokinetic Properties
- Solubility : The benzothiopyran core may reduce aqueous solubility compared to triazine derivatives due to increased hydrophobicity.
- Metabolic Stability : The sulfur atom in benzothiopyran could enhance metabolic stability relative to ester-containing analogues (e.g., 2744262-09-5 in ), which are prone to hydrolysis.
- Toxicity : Perfluoroalkyl derivatives (e.g., 2738952-61-7) are associated with environmental persistence and bioaccumulation risks, whereas the target compound’s acetamide group may mitigate such concerns .
Crystallographic and Computational Studies
Computational modeling would predict interactions with biological targets such as kinases or GPCRs, leveraging its acetamide and thiopyran motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
